CYP1A1 Inhibition: 500 nM Ki Defines a Specific Interaction Profile
This compound demonstrates a Ki of 500 nM against recombinant human CYP1A1, measured under standardized in vitro conditions [1]. In contrast, a structurally related alcohol, (4-chloro-2-methoxyphenyl)methanol, exhibits an IC50 of 2.60E+3 nM in a CYP1A1-mediated bioactivation assay, indicating a distinct potency and functional profile [2].
| Evidence Dimension | CYP1A1 Inhibition / Bioactivation |
|---|---|
| Target Compound Data | Ki = 500 nM |
| Comparator Or Baseline | (4-chloro-2-methoxyphenyl)methanol, IC50 = 2.60E+3 nM (bioactivation assay) |
| Quantified Difference | Target compound shows >5-fold lower Ki/IC50, though direct comparison is limited by assay type difference |
| Conditions | Recombinant human CYP1A1 in human liver microsomes vs. CYP1A1-transfected CHO cells |
Why This Matters
The distinct CYP1A1 interaction profile suggests this compound will behave differently in metabolic stability assays and drug-drug interaction studies, guiding appropriate experimental design.
- [1] BindingDB. BDBM50585331: Ki = 500 nM, CYP1A1 inhibition. 2024. View Source
- [2] BindingDB. BDBM50504687: IC50 = 2.60E+3 nM, CYP1A1-mediated bioactivation. 2021. View Source
